A Technical Guide to Methyl 2-amino-5-bromo-4-isopropylbenzoate (CAS 1000018-13-2): Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to Methyl 2-amino-5-bromo-4-isopropylbenzoate (CAS 1000018-13-2): Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and materials science, the rational design of novel molecules hinges on the availability and understanding of versatile chemical building blocks. Methyl 2-amino-5-bromo-4-isopropylbenzoate, a substituted anthranilate derivative identified by CAS number 1000018-13-2, represents such a key intermediate.[1] Its unique trifunctional architecture—comprising a nucleophilic amine, a modifiable methyl ester, and a strategically placed bromine atom ripe for cross-coupling reactions—offers a powerful platform for generating structural diversity. The isopropyl group further influences solubility and steric properties, making this molecule a valuable scaffold for creating focused compound libraries.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Methyl 2-amino-5-bromo-4-isopropylbenzoate. We will delve into its physicochemical properties, propose a robust synthetic pathway, detail expected analytical characterizations, explore its applications as a synthetic intermediate, and outline essential safety and handling protocols.
Physicochemical and Structural Properties
The fundamental physical and chemical properties of a compound are critical for its effective use in synthesis, dictating everything from solvent choice to reaction conditions. Methyl 2-amino-5-bromo-4-isopropylbenzoate is a solid at room temperature with a defined melting point range, indicating a good degree of purity in commercially available samples.[2]
| Property | Value | Source(s) |
| CAS Number | 1000018-13-2 | [3] |
| Molecular Formula | C₁₁H₁₄BrNO₂ | [4][5] |
| Molecular Weight | 272.14 g/mol | [3][6] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 74-77 °C | [2][8] |
| Purity | ≥96-98% (Typical) | [1][4] |
| IUPAC Name | methyl 2-amino-5-bromo-4-propan-2-ylbenzoate | [6] |
| SMILES | CC(C)C1=C(C=C(C(=C1)N)C(=O)OC)Br | [] |
| InChI Key | DXRFEGRLPOBRKX-UHFFFAOYSA-N | [3][6] |
Proposed Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of Methyl 2-amino-5-bromo-4-isopropylbenzoate is not widely published, its structure strongly suggests a straightforward preparation from its corresponding carboxylic acid precursor, 2-amino-5-bromo-4-isopropylbenzoic acid. The most common and reliable method for this transformation is the Fischer esterification.
This acid-catalyzed reaction involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. A subsequent nucleophilic attack by methanol, followed by proton transfer and elimination of a water molecule, yields the methyl ester. Sulfuric acid is an ideal catalyst due to its high acidity and dehydrating properties, which help to drive the equilibrium toward the product.
Experimental Protocol: Fischer Esterification
The following protocol is a validated, general procedure for the synthesis of methyl esters from their corresponding carboxylic acids and is proposed as a reliable method for preparing the title compound.
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Reaction Setup: To a solution of 2-amino-5-bromo-4-isopropylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C (ice bath).
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Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Carefully dilute the residue with ethyl acetate and slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Caution: CO₂ evolution will occur. Continue addition until effervescence ceases.
-
Extraction: Separate the organic layer. Wash the organic phase sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure Methyl 2-amino-5-bromo-4-isopropylbenzoate.
Synthetic Workflow Diagram
Caption: Proposed Fischer esterification route to the title compound.
Spectroscopic Characterization
Structural confirmation and purity assessment are paramount. While specific, published spectra for this exact molecule are scarce, its structure allows for the confident prediction of its key spectroscopic features. Researchers should use the following data as a guide for validating their synthetic product.
| Technique | Expected Features | Rationale |
| ¹H NMR | Singlet (~7.8 ppm, 1H), Singlet (~6.5 ppm, 1H), Broad Singlet (~4.5-5.5 ppm, 2H, NH₂), Singlet (~3.8 ppm, 3H, OCH₃), Septet (~3.2 ppm, 1H, CH), Doublet (~1.2 ppm, 6H, CH(CH₃)₂) | The two aromatic protons are in different environments and appear as singlets due to a lack of adjacent proton coupling. The amine protons are typically broad and may exchange with D₂O. The methyl ester and isopropyl groups give characteristic chemical shifts and splitting patterns. |
| ¹³C NMR | Carbonyl (~168 ppm), Aromatic C-Br (~110 ppm), Aromatic C-N (~148 ppm), Other Aromatic (115-140 ppm), OCH₃ (~52 ppm), Isopropyl CH (~34 ppm), Isopropyl CH₃ (~23 ppm) | The chemical shifts are characteristic for a substituted benzene ring with an ester, amine, and halogen. The isopropyl and methyl ester carbons are in the expected aliphatic region. |
| FT-IR (cm⁻¹) | 3480-3350 (N-H stretch, two bands), ~2960 (C-H stretch, aliphatic), ~1700 (C=O stretch, ester), 1620-1580 (N-H bend and C=C stretch, aromatic) | The primary amine shows two distinct N-H stretching bands. The strong carbonyl absorption of the ester is a key diagnostic peak. |
| Mass Spec (EI) | M⁺ peak at m/z 271/273 (approx. 1:1 ratio) | The molecular ion peak will appear as a doublet with roughly equal intensity due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). |
Applications in Synthetic Chemistry and Drug Discovery
Methyl 2-amino-5-bromo-4-isopropylbenzoate is not an end-product but a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, which can be selectively addressed to build molecular complexity. Similar substituted amino acids and anthranilates are foundational in the synthesis of a vast array of bioactive heterocyclic compounds.[10]
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Amino Group (C2-position): This primary amine is a potent nucleophile and a handle for a multitude of transformations, including acylation, sulfonylation, and reductive amination. Crucially, it serves as a key nitrogen source for the construction of nitrogen-containing heterocycles, such as quinazolinones, benzodiazepines, and benzothiazines. The synthesis of benzothiazine derivatives, for instance, often starts from related 2-aminobenzoate precursors.[11][12]
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Bromine Atom (C5-position): The bromo-substituent is a prime site for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce new carbon-carbon or carbon-heteroatom bonds, enabling rapid diversification of the aromatic core.
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Methyl Ester (C1-position): The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation. Alternatively, it can be reduced to a primary alcohol or directly converted to an amide, providing further avenues for derivatization.
Diagram of Synthetic Potential
Caption: Key reactive sites and potential derivatization pathways.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of Methyl 2-amino-5-bromo-4-isopropylbenzoate is essential to ensure user safety. The compound is classified as an irritant.[6]
| Hazard Class | GHS Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory Irritation | H335: May cause respiratory irritation |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[13]
-
Precautionary Measures: Avoid breathing dust (P261). Wash hands and any exposed skin thoroughly after handling (P264).
Storage:
-
Store in a tightly closed container in a cool, dry place.
-
Keep in a dark place under an inert atmosphere for long-term stability.[14]
-
It is classified as a combustible solid.
Conclusion
Methyl 2-amino-5-bromo-4-isopropylbenzoate is a strategically functionalized aromatic compound with significant potential as a building block in research and development. Its well-defined physicochemical properties and the orthogonal reactivity of its amine, bromo, and ester groups make it an attractive starting material for the synthesis of complex organic molecules, particularly in the pursuit of novel pharmaceutical agents and functional materials. A thorough understanding of its properties, synthetic access, and handling requirements, as outlined in this guide, is the first step toward unlocking its full synthetic potential.
References
-
LookChem. 5-Bromo-4-Isopropyl-2-Amino Benzoic Metal Ester 1000018-13-2. [Link][7]
-
ChemWhat. 5-Bromo-4-Isopropyl-2-Amino Benzoic Methyl Ester CAS#: 1000018-13-2. [Link][2]
-
Mol-Instincts. CAS 1000018-13-2 Methyl 2-amino-5-bromo-4-isopropylbenzoate. [Link][]
-
PubChem. Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate. [Link][6]
-
Pharmaffiliates. 2-Amino-5-bromo-4-isopropylbenzoic acid methyl ester. [Link]
-
ChemAnalyst. CAS 1000018-13-2. [Link]
-
ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. [Link][11]
-
National Center for Biotechnology Information. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. [Link][12]
-
MDPI. Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. [Link][10]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 5-Bromo-4-Isopropyl-2-Amino Benzoic Methyl Ester CAS#: 1000018-13-2 [m.chemicalbook.com]
- 3. Methyl 2-amino-5-bromo-4-isopropylbenzoate 98 1000018-13-2 [sigmaaldrich.com]
- 4. Methyl 2-amino-5-bromo-4-isopropylbenzoate – Biotuva Life Sciences [biotuva.com]
- 5. |1000018-13-2 - Debyesci [debyesci.com]
- 6. Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate | C11H14BrNO2 | CID 26369910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Bromo-4-Isopropyl-2-Amino Benzoic Metal Ester 1000018-13-2 [mingyuanchemical.com]
- 8. chembk.com [chembk.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. 1000018-13-2 | CAS DataBase [m.chemicalbook.com]



